molecular formula C11H15Br2NO B13252831 1-{[(3,4-Dibromophenyl)methyl]amino}-2-methylpropan-2-ol

1-{[(3,4-Dibromophenyl)methyl]amino}-2-methylpropan-2-ol

Cat. No.: B13252831
M. Wt: 337.05 g/mol
InChI Key: GGUOJUFGDMKEOM-UHFFFAOYSA-N
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Description

1-{[(3,4-Dibromophenyl)methyl]amino}-2-methylpropan-2-ol is an amino alcohol derivative featuring a 3,4-dibromophenylmethyl group attached to a 2-methylpropan-2-ol backbone. Its molecular formula is C₁₁H₁₄Br₂NO, with a calculated molecular weight of 336.05 g/mol.

Properties

Molecular Formula

C11H15Br2NO

Molecular Weight

337.05 g/mol

IUPAC Name

1-[(3,4-dibromophenyl)methylamino]-2-methylpropan-2-ol

InChI

InChI=1S/C11H15Br2NO/c1-11(2,15)7-14-6-8-3-4-9(12)10(13)5-8/h3-5,14-15H,6-7H2,1-2H3

InChI Key

GGUOJUFGDMKEOM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNCC1=CC(=C(C=C1)Br)Br)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-{[(3,4-Dibromophenyl)methyl]amino}-2-methylpropan-2-ol involves several steps:

    Synthetic Routes: The compound can be synthesized by reacting 3,4-dibromobenzylamine with 2-methylpropan-2-ol under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.

    Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined and processed under optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

1-{[(3,4-Dibromophenyl)methyl]amino}-2-methylpropan-2-ol undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically results in the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.

    Substitution: The dibromophenyl group allows for substitution reactions where the bromine atoms can be replaced by other functional groups using nucleophiles such as amines or thiols.

    Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as acidic or basic environments, solvents like ethanol or dichloromethane, and controlled temperatures.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{[(3,4-Dibromophenyl)methyl]amino}-2-methylpropan-2-ol has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to create more complex molecules. Its unique structure allows for the formation of various derivatives.

    Biology: The compound is used in biochemical research to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.

    Medicine: Research into potential pharmaceutical applications includes studying its effects on biological pathways and its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-{[(3,4-Dibromophenyl)methyl]amino}-2-methylpropan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

1-{[(3,4-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol ()

  • Molecular Formula: C₁₃H₂₁NO
  • Molecular Weight : 207.31 g/mol
  • Substituents : 3,4-dimethylphenyl group.
  • Key Differences: Replacing bromine with methyl groups reduces steric bulk and eliminates electron-withdrawing effects. Lower molecular weight (207.31 vs. 336.05 g/mol) suggests higher solubility in polar solvents due to reduced hydrophobicity.
  • Applications : Likely less reactive in halogen-specific reactions (e.g., nucleophilic substitution) but may serve as a precursor for further functionalization .

1-{[(4-Bromo-3-fluorophenyl)methyl]amino}-2-methylpropan-2-ol ()

  • Molecular Formula: C₁₁H₁₅BrFNO
  • Molecular Weight : 276.14 g/mol
  • Substituents : 4-bromo and 3-fluoro groups.
  • Mixed halogens (Br and F) balance steric bulk and electronic effects, which could optimize binding interactions in biological systems compared to the dibromo analog. Lower molecular weight (276.14 vs. 336.05 g/mol) may improve pharmacokinetic properties, such as membrane permeability .

1-[(2-Aminoethyl)amino]-3-(3,4-dichlorophenoxy)propan-2-ol ()

  • Molecular Formula: Not explicitly stated but inferred as C₁₂H₁₆Cl₂N₂O₂ (based on structure).
  • Substituents: 3,4-dichlorophenoxy group and an aminoethyl side chain.
  • Key Differences: The phenoxy group introduces an ether linkage, increasing polarity compared to the phenylmethylamino backbone of the target compound. Chlorine substituents are less bulky than bromine, reducing steric hindrance but maintaining moderate electron-withdrawing effects.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
1-{[(3,4-Dibromophenyl)methyl]amino}-2-methylpropan-2-ol (Target) C₁₁H₁₄Br₂NO 336.05 3,4-dibromophenyl High hydrophobicity, potential halogen bonding
1-{[(3,4-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol C₁₃H₂₁NO 207.31 3,4-dimethylphenyl Enhanced basicity, higher solubility
1-{[(4-Bromo-3-fluorophenyl)methyl]amino}-2-methylpropan-2-ol C₁₁H₁₅BrFNO 276.14 4-bromo, 3-fluorophenyl Balanced electronic effects
1-[(2-Aminoethyl)amino]-3-(3,4-dichlorophenoxy)propan-2-ol C₁₂H₁₆Cl₂N₂O₂ ~303.18 (calculated) 3,4-dichlorophenoxy, aminoethyl Increased polarity, H-bonding sites

Functional Implications

  • Halogen Effects : Bromine’s bulk and polarizability in the target compound may enhance halogen bonding in drug-receptor interactions, whereas fluorine (in the 4-bromo-3-fluoro analog) fine-tunes electronic properties .
  • Solubility and Reactivity: The dimethyl analog () lacks halogens, favoring solubility in aqueous media, while the dichlorophenoxy derivative () combines chlorine’s moderate electronegativity with an ether group for tailored reactivity .

Biological Activity

1-{[(3,4-Dibromophenyl)methyl]amino}-2-methylpropan-2-ol is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This article delves into its biological activity, synthesis, pharmacological implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-{[(3,4-Dibromophenyl)methyl]amino}-2-methylpropan-2-ol is C11H15Br2NOC_{11}H_{15}Br_2NO, with a molecular weight of approximately 337.05 g/mol. The compound features a dibromophenyl group that enhances its interaction with biological targets, particularly enzymes and receptors.

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-dibromobenzylamine with 2-methylpropan-1-ol. Key parameters such as temperature, pressure, and the use of catalysts are critical for optimizing yield and purity. The following table summarizes the synthesis conditions:

Parameter Details
Reactants3,4-Dibromobenzylamine, 2-Methylpropan-1-ol
CatalystSpecific catalyst (varies by protocol)
TemperatureControlled (exact values vary by method)
PurificationTechniques like distillation and chromatography

The biological activity of 1-{[(3,4-Dibromophenyl)methyl]amino}-2-methylpropan-2-ol is primarily attributed to the dibromophenyl moiety, which may facilitate interactions with various proteins or enzymes. Preliminary studies suggest that this compound can influence enzymatic activities through competitive inhibition or allosteric modulation.

Pharmacological Implications

Research indicates potential applications in treating various conditions due to its ability to modulate biological pathways. Although comprehensive studies are still needed, initial findings point towards:

  • Antimicrobial Activity : The compound exhibits promising antibacterial properties against both Gram-positive and Gram-negative bacteria.
  • Neuropharmacological Effects : Given its structural similarity to psychoactive substances, there is potential for activity in neuropharmacology.

Case Studies and Research Findings

Several studies have explored the biological effects of structurally related compounds. Here are notable findings relevant to 1-{[(3,4-Dibromophenyl)methyl]amino}-2-methylpropan-2-ol:

  • Antimicrobial Studies : A study demonstrated that compounds with similar dibromophenyl structures showed significant activity against multi-drug resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 20–40 µM .
  • Structure-Activity Relationship (SAR) : Research on related compounds indicated that modifications in the dibromophenyl group could enhance or diminish biological activity. This emphasizes the importance of structural features in determining pharmacological effects .
  • Toxicological Assessments : Comparative studies using zebrafish models have provided insights into the metabolism and potential toxicity of similar compounds, indicating that the presence of bromine atoms may influence metabolic pathways significantly .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of 1-{[(3,4-Dibromophenyl)methyl]amino}-2-methylpropan-2-ol, it is useful to compare it with structurally similar compounds:

Compound Name Molecular Formula Key Features
3-BromomethamphetamineC10H12BrNPsychoactive properties; stimulant effects
BuphedroneC11H15BrNSimilar amino alcohol structure; stimulant effects
MephedroneC11H15BrNKnown psychoactive substance; similar reactivity

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